3-Octene, 1-bromo-, (3Z)-
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Overview
Description
(Z)-1-Bromo-3-octene: is an organic compound with the molecular formula C8H15Br It is a brominated alkene, characterized by the presence of a bromine atom attached to the first carbon of an octene chain, with a double bond between the third and fourth carbons in the Z-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions:
Halogenation of Alkenes: One common method for preparing (Z)-1-Bromo-3-octene involves the halogenation of 3-octene. This can be achieved by reacting 3-octene with bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4) under controlled conditions to ensure the formation of the Z-isomer.
Hydrobromination of Alkynes: Another method involves the hydrobromination of 1-octyne. This reaction typically uses hydrogen bromide (HBr) in the presence of a catalyst such as palladium on carbon (Pd/C) to add the bromine atom to the terminal carbon, followed by selective hydrogenation to form the Z-alkene.
Industrial Production Methods: Industrial production of (Z)-1-Bromo-3-octene often involves large-scale halogenation processes with stringent control over reaction conditions to ensure high yield and purity of the desired isomer. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (Z)-1-Bromo-3-octene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Addition Reactions: The double bond in (Z)-1-Bromo-3-octene makes it susceptible to addition reactions. For example, it can react with hydrogen (H2) in the presence of a catalyst like palladium to form 1-bromo-octane.
Elimination Reactions: Under basic conditions, (Z)-1-Bromo-3-octene can undergo elimination reactions to form 1-octyne.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Hydrogenation: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Elimination: Potassium tert-butoxide (KOtBu) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products:
Substitution: 3-octanol, 3-octanenitrile, 3-octylamine.
Addition: 1-bromo-octane.
Elimination: 1-octyne.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (Z)-1-Bromo-3-octene is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Study of Reaction Mechanisms: It serves as a model compound in the study of reaction mechanisms involving alkenes and halides.
Biology and Medicine:
Drug Development: The compound is explored for its potential in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biochemical studies to investigate the interactions of brominated alkenes with biological molecules.
Industry:
Material Science: (Z)-1-Bromo-3-octene is used in the production of specialty polymers and materials with unique properties.
Agriculture: It is investigated for its potential use in the synthesis of agrochemicals that protect crops from pests and diseases.
Mechanism of Action
The mechanism by which (Z)-1-Bromo-3-octene exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In addition reactions, the double bond provides a site for the addition of atoms or groups, facilitated by catalysts or specific reaction conditions. The molecular targets and pathways involved vary based on the specific application, whether in chemical synthesis, biological interactions, or industrial processes.
Comparison with Similar Compounds
(E)-1-Bromo-3-octene: The E-isomer of 1-bromo-3-octene, differing in the spatial arrangement of the substituents around the double bond.
1-Bromo-2-octene: Another brominated octene with the bromine atom attached to the second carbon.
1-Bromo-4-octene: A brominated octene with the bromine atom attached to the fourth carbon.
Uniqueness:
Stereochemistry: The Z-configuration of (Z)-1-Bromo-3-octene provides unique reactivity and selectivity in chemical reactions compared to its E-isomer.
Reactivity: The position of the bromine atom and the double bond in (Z)-1-Bromo-3-octene offers distinct reactivity patterns, making it suitable for specific synthetic applications.
Properties
CAS No. |
53155-11-6 |
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Molecular Formula |
C8H15Br |
Molecular Weight |
191.11 g/mol |
IUPAC Name |
(Z)-1-bromooct-3-ene |
InChI |
InChI=1S/C8H15Br/c1-2-3-4-5-6-7-8-9/h5-6H,2-4,7-8H2,1H3/b6-5- |
InChI Key |
NYKRPDPOVZMFOO-WAYWQWQTSA-N |
Isomeric SMILES |
CCCC/C=C\CCBr |
Canonical SMILES |
CCCCC=CCCBr |
Origin of Product |
United States |
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